molecular formula C11H12BrNO B14053071 1-(5-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

1-(5-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Cat. No.: B14053071
M. Wt: 254.12 g/mol
InChI Key: SWVNTIZQDLXAGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a brominated tetrahydroisoquinoline derivative characterized by a ketone group at position 1 and a bromine substituent at position 5 of the dihydroisoquinoline scaffold. This compound serves as a key intermediate in medicinal chemistry for synthesizing bioactive molecules targeting neurological disorders, cardiovascular diseases, and antimicrobial agents . Its structural features, including the electron-withdrawing bromine atom and the rigid dihydroisoquinoline ring, influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

1-(5-bromo-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-8(14)13-6-5-10-9(7-13)3-2-4-11(10)12/h2-4H,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVNTIZQDLXAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one typically involves the bromination of a precursor isoquinoline compound followed by further functionalization. A common synthetic route might include:

    Functionalization: The addition of an ethanone group to the brominated isoquinoline through a Friedel-Crafts acylation reaction using acetyl chloride (CH3COCl) and a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and acylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at the 5-position undergoes transition-metal-catalyzed coupling reactions, making it valuable for constructing complex molecular architectures:

Reaction Type Catalyst System Typical Conditions Application Example Yield Range
Suzuki-Miyaura CouplingPd(PPh₃)₄/Cs₂CO₃1,4-dioxane/H₂O, 75°C, 19h Biaryl formation for kinase inhibitors34-41%
Buchwald-Hartwig AminationPd₂(dba)₃/XantphosToluene, 110°C, 24hN-aryl derivatives for receptor modulation55-72%

These couplings enable precise functionalization of the isoquinoline core while preserving the ethanone group .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring facilitates SNAr reactions under mild conditions:

Key Characteristics

  • Nucleophiles: Primary/secondary amines, alkoxides, thiols

  • Solvent: DMF or DMSO at 60-80°C

  • Activation: No additional catalyst required due to bromine's leaving group ability

Example Reaction
C11H12BrNO+NH CH2CH3)2C13H19N2O+HBr\text{C}_{11}\text{H}_{12}\text{BrNO}+\text{NH CH}_2\text{CH}_3)_2\rightarrow \text{C}_{13}\text{H}_{19}\text{N}_2\text{O}+\text{HBr}

Used to install dialkylamino groups for solubility enhancement.

Dehalogenation Pathways

Controlled bromine removal enables hydrogenation or radical-mediated processes:

Method Reagents Conditions Outcome
Catalytic HydrogenationH₂ (1 atm), Pd/C, EtOHRT, 6h5-debromo derivative for further acylation
Radical DehalogenationBu₃SnH, AIBN, tolueneReflux, 12hBromine replacement with hydrogen

Reductive Cyclization

The compound participates in tandem reduction-cyclization sequences to form polycyclic systems:

Optimized Protocol

  • Initial Condensation: 2-bromobenzaldehyde + aniline → imine intermediate

  • Reduction: NaCNBH₃ in MeOH (3h, RT)

  • Cyclization: Et₃SiH (2.5 eq)/TFA (13 eq) in DCM (2.5h, RT)

This one-pot approach achieves 41% yield for N-aryl-tetrahydroisoquinolines .

Substituent Effects on Reactivity

Comparative studies reveal position-dependent reactivity patterns:

Substituent Position Suzuki Coupling Rate SNAr Yield Thermal Stability
Br51.00 (reference)78%>200°C
Cl50.8365%>180°C
OMe7Not applicable42%>150°C

The 5-bromo derivative shows optimal balance between reactivity and stability.

Functional Group Interconversion

The ethanone moiety undergoes characteristic ketone reactions:

  • Reduction: NaBH₄/MeOH → secondary alcohol (precursor for ethers/esters)

  • Grignard Addition: RMgX → tertiary alcohols with branched alkyl chains

  • Condensation: NH₂OH → oxime derivatives for metal coordination studies

This reactivity profile establishes 1-(5-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone as a versatile building block in medicinal chemistry and materials science. Strategic bromine substitution enables predictable regioselectivity in cross-couplings, while the ethanone group provides handles for late-stage diversification .

Scientific Research Applications

1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a synthetic organic compound that belongs to the isoquinoline family. It features a bromine atom attached to the isoquinoline ring, influencing its chemical properties and reactivity, making it valuable in research.

Applications

This compound has several applications across different fields. Interaction studies have focused on its ability to bind with specific molecular targets such as enzymes or receptors, which can modulate biological pathways and influence cellular responses. Further research is required to comprehensively map out these interactions and understand their implications in therapeutic contexts.

Structural Variations

Several compounds share structural similarities with this compound.

Compound NameStructural VariationUnique Features
1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethanoneChlorine instead of BromineDifferent reactivity due to chlorine's electronic properties
1-(5-Fluoro-3,4-dihydroisoquinolin-2(1H)-yl)ethanoneFluorine instead of BrominePotentially different biological activity due to fluorine's electronegativity
1-(5-Iodo-3,4-dihydroisoquinolin-2(1H)-yl)ethanoneIodine instead of BromineLarger atomic size may affect interaction dynamics

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Halogen-Substituted Analogs

1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
  • Structural Difference : Chlorine replaces bromine at position 4.
  • Lipophilicity: The bromine atom increases logP (lipophilicity) by ~0.9 units compared to chlorine, enhancing membrane permeability but possibly reducing aqueous solubility . Biological Activity: Chlorinated analogs may exhibit reduced binding affinity to hydrophobic enzyme pockets compared to brominated derivatives .
1-(6-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
  • Structural Difference : Bromine at position 6 instead of 5.
  • Impact :
    • Steric Effects : Position 6 substitution may hinder access to sterically sensitive binding sites (e.g., enzyme active sites) compared to position 5.
    • Synthetic Accessibility : Bromination at position 6 often requires regioselective directing groups, complicating synthesis compared to position 5 derivatives .
1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
  • Structural Difference : Additional nitro group at position 6.
  • Impact :
    • Electronic Effects : The nitro group’s strong electron-withdrawing nature reduces electron density on the aromatic ring, increasing susceptibility to nucleophilic attacks.
    • Thermal Stability : Nitro groups may lower thermal stability, as evidenced by a predicted boiling point of 421.5°C .

Aryl- and Alkyl-Substituted Analogs

1-(4-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (5a)
  • Structural Difference : Phenyl group at position 4.
  • NMR Shifts: The ¹H-NMR spectrum shows distinctive aromatic proton signals at δ 6.96–7.29 ppm, absent in brominated analogs .
1-[(4R)-4-(3-Methylphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]ethanone
  • Structural Difference : Chiral center at position 4 with a 3-methylphenyl substituent.
  • Impact: Stereoselectivity: The (4R)-configuration may lead to enantiomer-specific biological activity, a factor absent in achiral brominated derivatives. Molecular Weight: Higher molecular weight (265.35 g/mol) compared to the brominated analog (C₁₁H₁₂BrNO: 254.12 g/mol) .

Functionalized Derivatives

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(3-nitro-1H-pyrazol-1-yl)ethanone
  • Structural Difference : Nitro-pyrazole moiety at position 2.
  • Impact :
    • Hydrogen Bonding : The nitro group enhances hydrogen-bond acceptor capacity, improving interactions with polar residues in target proteins.
    • Reactivity : Nitro groups may facilitate reduction reactions to amines, offering a pathway for prodrug development .
4-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoylbenzamide (13)
  • Structural Difference: Extended butanoyl chain with benzamide terminus.
  • Impact :
    • Solubility : The polar benzamide group increases aqueous solubility (melting point: 177–178°C) compared to lipophilic brominated derivatives.
    • Biological Targets : Extended chains may enable dual-targeting mechanisms (e.g., serotonin receptors 5-HT₁A/5-HT₇) .

Methoxy- and Hydroxy-Substituted Analogs

1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (6e)
  • Structural Difference : Methoxy groups at positions 6 and 7.
  • Impact: Electron Donation: Methoxy groups increase electron density on the aromatic ring, altering electrophilic substitution patterns.
1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
  • Structural Difference : Hydroxyl group at position 8.
  • Impact: Hydrogen Bonding: The hydroxyl group enables strong hydrogen-bond donor interactions, enhancing binding to polar targets (e.g., kinases). Acidity: pKa ~10–12 (hydroxyl) compared to non-acidic brominated analogs .

Biological Activity

1-(5-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a synthetic organic compound belonging to the isoquinoline family. Its unique structure, characterized by the presence of a bromine atom on the isoquinoline ring, suggests potential biological activities that have garnered research interest. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in medicine.

The compound has a molecular formula of C11H12BrNOC_{11}H_{12}BrNO and a molecular weight of 254.12 g/mol. The synthesis typically involves bromination and acylation reactions under controlled conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency during production .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various isoquinoline derivatives, including this compound. Preliminary findings indicate that compounds with similar structures exhibit significant antibacterial activity against a range of pathogenic bacteria while showing limited antifungal effects. For example, derivatives demonstrated marked activity against Gram-positive bacteria and moderate activity against Gram-negative strains like Escherichia coli .

Compound Target Bacteria Activity
This compoundE. coliModerate
Other Isoquinoline DerivativesGram-positiveSignificant

Anti-Proliferative Activity

In vitro studies have also evaluated the anti-proliferative effects of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines. The half-maximal inhibitory concentration (IC50) values for these activities were reported to be less than 25 μM for several derivatives, indicating potent anti-cancer properties .

Cell Line IC50 (μM) Activity
HepG-2< 25Potent
MCF-7< 25Potent
PC-326 - 50Moderate
HCT-11651 - 100Weak

The biological activity of this compound may be attributed to its ability to interact with various biological targets. For instance, isoquinoline derivatives are known to influence apoptosis pathways and cell cycle regulation. Research indicates that these compounds can induce cell cycle arrest and promote apoptosis in cancer cells by modulating gene expression related to these processes .

Case Studies

A notable study highlighted the effect of structurally similar compounds on cancer cell lines, demonstrating that modifications in the isoquinoline structure significantly affect their biological activity. The study provided insights into how the bromine substituent in this compound enhances its reactivity and interaction with cellular targets compared to other halogenated derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.